4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde
Description
Background and Significance in Organic Chemistry
4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde is a benzaldehyde derivative characterized by a pyrrolidinone ring linked to the benzaldehyde core via an ethoxy spacer. Its molecular formula, $$ \text{C}{15}\text{H}{17}\text{NO}_3 $$, and molecular weight of 275.30 g/mol , position it as a structurally complex intermediate in organic synthesis. The compound’s significance arises from its dual functional groups: the aldehyde moiety offers reactivity for condensation and nucleophilic addition reactions, while the pyrrolidinone ring introduces conformational flexibility and potential hydrogen-bonding capabilities .
Benzaldehyde derivatives are pivotal in medicinal chemistry due to their roles as enzyme inhibitors, pharmaceutical intermediates, and ligands in metal-organic frameworks . For instance, substituted benzaldehydes have been investigated for their tyrosinase inhibitory activity, a property relevant to treating hyperpigmentation disorders . The ethoxy-pyrrolidinone substituent in this compound may enhance solubility and modulate electronic effects, making it a candidate for studying structure-activity relationships (SAR) in drug design .
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{17}\text{NO}_3 $$ | |
| Molecular Weight | 275.30 g/mol | |
| CAS Number | 773092-83-4 | |
| SMILES | O=C(C1N(CCOC2=CC=C(C=O)C=C2)CCC1) |
Research Objectives and Scope
This study aims to:
- Elucidate the synthetic pathways and reactivity profiles of this compound in multicomponent reactions.
- Investigate the electronic effects of its substituents on charge distribution and biological activity.
- Explore its potential as a building block for bioactive molecules, such as imidazopyridines and enzyme inhibitors .
The scope encompasses theoretical analyses of its electronic structure, experimental validation of its reactivity in Groebke-Blackburn-Bienayme (GBBR) reactions, and comparative studies with related benzaldehyde derivatives . Applications in drug discovery and materials science are prioritized, excluding pharmacokinetic or toxicological assessments.
Theoretical Framework for Benzaldehyde Derivatives
The electronic structure of benzaldehyde derivatives governs their chemical behavior and biological interactions. For this compound, two key theoretical aspects are:
- Aldehyde Group Reactivity : The electron-withdrawing nature of the aldehyde group polarizes the aromatic ring, directing electrophilic substitution to the para position. This property is exploited in condensation reactions to form Schiff bases or heterocycles .
- Substituent Effects : The ethoxy-pyrrolidinone side chain introduces steric and electronic modifications. Ab initio studies on similar compounds reveal that substituents at the C4 position significantly affect charge density at the aldehyde oxygen, influencing binding to enzymatic active sites .
Table 2: Comparative Electronic Properties of Benzaldehyde Derivatives
The pyrrolidinone ring’s amide group may participate in hydrogen bonding, while the ethoxy spacer balances hydrophilicity and steric bulk . Theoretical models suggest that high charge density at the aldehyde oxygen correlates with enhanced enzyme inhibitory activity, as seen in tyrosinase inhibitors .
Key Research Questions
- How does the ethoxy-pyrrolidinone substituent influence the electronic environment of the benzaldehyde core?
- What role does the aldehyde group play in the compound’s reactivity in multicomponent reactions, such as GBBR?
- Can computational models predict the compound’s binding affinity to biological targets like tyrosinase?
- How do structural modifications at the C4 position affect its stability and synthetic utility?
These questions underscore the need for integrated experimental and theoretical studies to advance the application of this compound in organic and medicinal chemistry .
Properties
IUPAC Name |
4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-10-11-3-5-12(6-4-11)17-9-8-14-7-1-2-13(14)16/h3-6,10H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOKEEBMLQVNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Role of Solvent and Temperature
The solvent-free conditions at 150°C in General Procedure H minimize side reactions, such as aldehyde oxidation or polymerization. Elevated temperatures enhance reaction kinetics, favoring the SN2 mechanism despite the steric hindrance of the pyrrolidinone ring.
Base Selection
DIEA is preferred over stronger bases (e.g., NaOH) due to its ability to solubilize reactants while avoiding aldehyde degradation. In contrast, aqueous bases could hydrolyze the pyrrolidinone ring or promote aldol condensation.
Purification Techniques
Chromatographic Methods
Silica gel chromatography effectively separates the product from unreacted starting materials and byproducts. Elution with ethyl acetate/hexane mixtures (3:7 v/v) is typical for polar aldehydes.
Recrystallization
Patents describe alternative purification via solvent-antisolvent precipitation. For example, dissolving the crude product in acetone and adding cold water induces crystallization, yielding high-purity material.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
- Strong absorption at 1705 cm⁻¹ (C=O stretch of aldehyde)
- Bands at 1680 cm⁻¹ (pyrrolidinone carbonyl) and 1250 cm⁻¹ (C-O-C ether linkage)
Applications in Heterocyclic Chemistry
The aldehyde functionality enables participation in condensations and cycloadditions. For instance, it reacts with aminopyridines in the Groebke-Blackburn-Bienaymé reaction to form imidazo[1,2-a]pyridines, a scaffold prevalent in antiviral and anticancer agents.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid.
Reduction: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Reactivity
The compound is characterized by its ability to undergo various chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to yield alcohols.
- Substitution : The aromatic ring can participate in electrophilic substitution reactions.
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and aluminum chloride for substitution reactions. The products formed from these reactions can lead to various derivatives that are useful in further applications.
Organic Synthesis
4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde is extensively used as a reagent in organic synthesis. Its functional groups enable the formation of diverse chemical derivatives, making it valuable in the development of new compounds with potential biological activities.
Medicinal Chemistry
The compound serves as a critical intermediate in the synthesis of novel pharmaceutical agents. For instance, it has been utilized in drug discovery efforts targeting breast cancer therapy, demonstrating its potential as a precursor for developing effective anticancer drugs .
Biological Research
In proteomics research, this compound is employed to study protein interactions and functions. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate the structural and functional impacts on proteins.
Case Study 1: Antibacterial Activity
Research has shown that derivatives of this compound exhibit significant antibacterial properties. In one study, compounds derived from this structure demonstrated effective bactericidal activity against various Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .
Case Study 2: Anticancer Properties
Another study focused on synthesizing derivatives of this compound aimed at developing new anti-breast cancer agents. The synthesized compounds were evaluated for their cytotoxic effects on breast cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .
Summary Table of Applications
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Organic Synthesis | Reagent for synthesizing diverse compounds | Forms various derivatives through oxidation/reduction |
| Medicinal Chemistry | Intermediate in drug development | Used in creating anti-breast cancer agents |
| Biological Research | Studying protein interactions | Affects protein structure/function via covalent bonding |
| Antibacterial Activity | Development of antibacterial agents | Effective against Gram-positive bacteria |
Mechanism of Action
The mechanism of action of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The aldehyde group, for example, can form covalent bonds with nucleophilic sites on proteins, affecting their structure and function .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analog: 4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde
This compound (referred to as Compound I in –5) shares a benzaldehyde backbone but differs in its substituent: a nitroimidazole group linked via a triethylene glycol chain instead of the pyrrolidone group.
Key Structural and Functional Differences:
Functional Implications:
- Compound I is designed for hypoxia-selective radiosensitization due to the nitroimidazole group, which undergoes reduction in low-oxygen tissues to form reactive intermediates that bind to cellular components . In contrast, the pyrrolidone group in the target compound may enhance solubility or serve as a metabolic trigger in prodrug systems.
- Crystal Packing : Compound I forms hydrogen-bonded columnar structures along the a-axis, driven by nitroimidazole interactions . The pyrrolidone analog’s crystal structure is unreported but likely exhibits distinct packing due to the amide group’s hydrogen-bonding preferences.
Physicochemical Properties
Biological Activity
4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde, also known by its chemical identifier CID 2794706, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by diverse research findings.
Chemical Structure and Properties
The compound features a benzaldehyde moiety linked to a 2-ethoxy group and a 2-oxopyrrolidin-1-yl substituent. This unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Bactericidal Effects : Research has shown that certain derivatives demonstrate good bactericidal activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 31.25 µg/mL against Bacillus cereus, suggesting the presence of specific bacterial targets .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Derivative A | S. aureus | 250 |
| Derivative B | B. cereus | 31.25 |
| Derivative C | E. coli | 62.5 |
Anti-inflammatory Properties
The oxopyrrolidine moiety is associated with anti-inflammatory effects. Compounds containing this structure have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests potential applications in treating inflammatory diseases.
Antiviral Activity
Preliminary studies indicate that compounds with similar structures may act as protease inhibitors, which are crucial in viral replication processes. By binding to viral proteases, these compounds can potentially disrupt the life cycle of viruses, providing a pathway for therapeutic development against viral infections .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:
- Enzyme Inhibition : As a protease inhibitor, it binds to the active site of viral enzymes, preventing substrate catalysis and thereby inhibiting viral replication.
- Antimicrobial Targeting : The compound may interact with bacterial cell wall synthesis or other critical pathways, leading to bacterial cell death.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications to the oxopyrrolidine structure enhanced antibacterial activity, emphasizing the importance of structural optimization in drug design.
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory properties were assessed using an animal model of arthritis. Compounds similar to this compound significantly reduced swelling and inflammatory markers compared to control groups, indicating potential therapeutic applications in chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 4-hydroxybenzaldehyde with a pyrrolidinone-containing alkyl halide (e.g., 2-(2-oxopyrrolidin-1-yl)ethyl bromide) in a polar aprotic solvent like DMF, using a base such as K₂CO₃ at 80–100°C for 12–24 hours . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR : H NMR (400 MHz, CDCl₃) for identifying aromatic protons (δ 9.8–10.2 ppm for aldehyde), pyrrolidinone protons (δ 2.0–3.5 ppm), and ethoxy linker protons (δ 3.6–4.3 ppm) .
- X-ray crystallography : To resolve bond angles (e.g., C–O–C ~109.2°) and torsional conformations (e.g., dihedral angles between aromatic rings ~78.3°) .
- IR spectroscopy : Confirming aldehyde C=O stretch (~1700 cm⁻¹) and pyrrolidinone carbonyl (~1650 cm⁻¹) .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Highly soluble in DMSO, DMF, and chloroform; sparingly soluble in water. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Store at 2–8°C in airtight, light-protected containers. Degradation risks include aldehyde oxidation to carboxylic acids under humid or basic conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Modeling : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate electrophilicity indices (e.g., Fukui values) at the aldehyde carbon.
- Validation : Compare computed transition states (e.g., for Schiff base formation) with experimental kinetic data. Torsional angles from X-ray data (e.g., C6–O1–C7–C8 = −75.8°) inform steric hindrance in molecular docking studies .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Experimental Design : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, if IC₅₀ varies between cancer cell lines (e.g., MCF-7 vs. HeLa), validate target engagement via Western blotting for downstream proteins (e.g., caspase-3 cleavage) .
- Data Analysis : Apply multivariate regression to account for variables like batch-to-batch purity (HPLC ≥95%) or solvent residue (e.g., DMSO ≤0.1%) .
Q. What are the key considerations for designing bioactivity assays targeting kinase inhibition?
- Methodological Answer :
- Assay Type : Use fluorescence polarization (FP) for competitive binding studies or ADP-Glo™ kinase assays for enzymatic activity.
- Positive Controls : Compare with known kinase inhibitors (e.g., staurosporine for broad-spectrum activity).
- Structural Insights : Leverage X-ray data (e.g., π-π stacking between benzaldehyde and ATP-binding pockets) to rationalize selectivity .
Q. How can reaction yields be optimized in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₂Cl₂/CuI systems for Sonogashira couplings (e.g., with alkynes at the aldehyde position) .
- Solvent Effects : Use THF/DMF mixtures (4:1 v/v) to balance reactivity and solubility.
- Workflow : Monitor intermediates via TLC (silica 60 F₂₅₄, UV visualization) and isolate via flash chromatography (hexane/ethyl acetate gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
